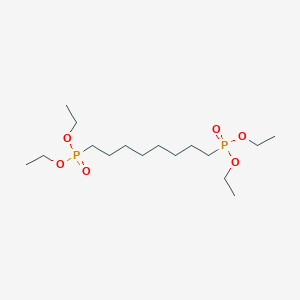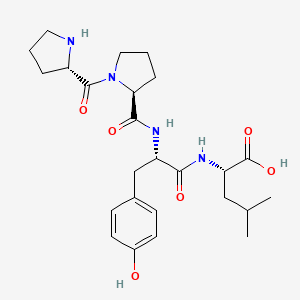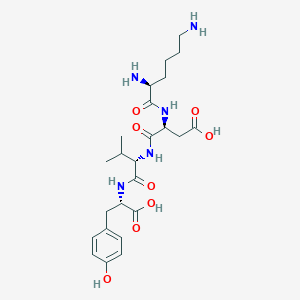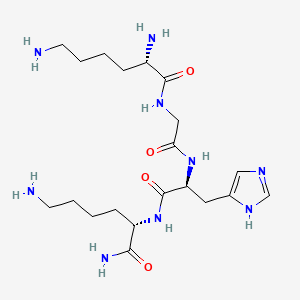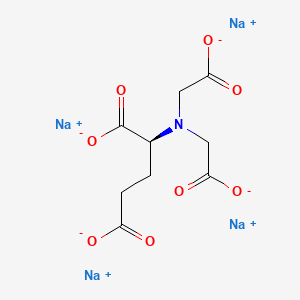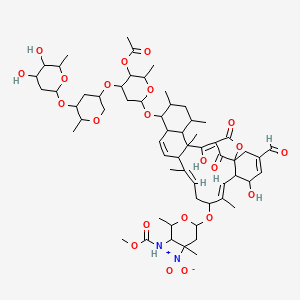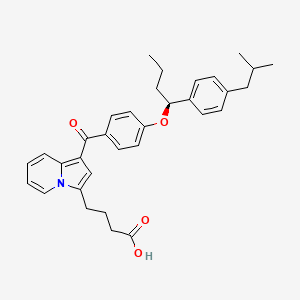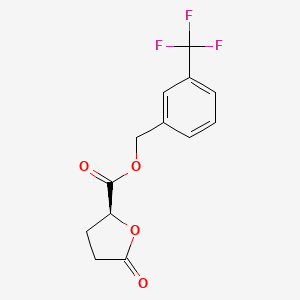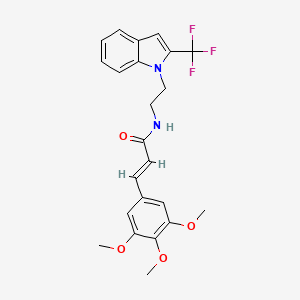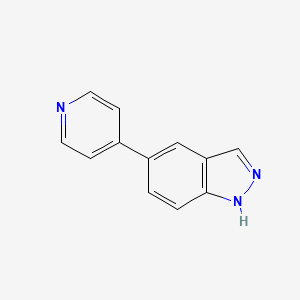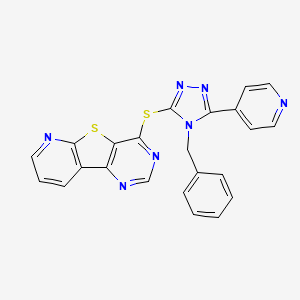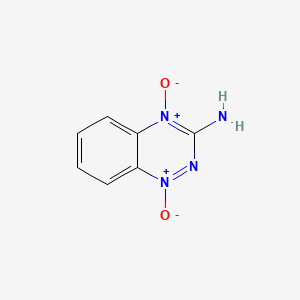
Tirapazamine
概要
説明
チラパザミンは、3-アミノ-1,2,4-ベンゾトリアジン-1,4-ジオキシドとしても知られており、低酸素条件下で活性化する実験的な抗がん剤です。この化合物は、固形腫瘍に多く見られる低酸素環境でのみ毒性を発揮するという点で特に興味深いものです。 この選択的な活性化により、チラパザミンは、正常で酸素化された組織を保護しながら、低酸素腫瘍細胞を標的にするための有望な候補となっています .
製法
合成経路と反応条件
チラパザミンは、容易に入手可能な前駆体から始まる一連の化学反応によって合成することができます。一般的な方法の1つは、2-ニトロアニリンとホルムアミドの環化反応を行い、続いて酸化反応を行ってベンゾトリアジン環を形成する方法です。
工業的製法
工業的な設定では、チラパザミンの製造には、収率と純度を最大限に高めるために反応条件を最適化する必要があります。これは通常、反応混合物の温度、圧力、およびpHを制御することを含みます。 さらに、再結晶やクロマトグラフィーなどの精製工程が採用され、最終生成物が要求される仕様を満たすことが保証されます .
作用機序
チラパザミンは、低酸素条件下での選択的な活性化を含む独自のメカニズムによって効果を発揮します。この化合物は、ラジカルアニオンを形成するために一電子還元を受け、さらに反応してヒドロキシルラジカルとベンゾトリアジニルラジカルを生成することができます。 これらの反応性種は、DNA鎖の切断と致死的な染色体異常を引き起こし、細胞死につながります . チラパザミンの分子標的には、DNAと還元過程に関与するさまざまな細胞酵素が含まれます .
生化学分析
Biochemical Properties
Tirapazamine is an aromatic heterocycle di-N-oxide . It primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species . These radicals interact with various enzymes, proteins, and other biomolecules, causing DNA strand breaks and lethal chromosome aberrations .
Cellular Effects
This compound has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer . It also sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α .
Molecular Mechanism
The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .
Temporal Effects in Laboratory Settings
The properties of this compound do not change significantly upon hydration . Its effects can change over time in laboratory settings, with its cytotoxicity increasing under hypoxic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound combined with gold nanoparticles was a potential nanomedicine for selectively targeting hypoxia tumors, with decreased side effects on healthy tissue or organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its mechanism of action involves the generation of reactive oxygen species, which causes DNA strand breaks . This process is part of the broader metabolic reactions involving RNA, DNA, and histone demethylation reactions .
Transport and Distribution
It is known that this compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors .
Subcellular Localization
The subcellular localization of the oxidoreductases responsible for mediating this compound-dependent DNA damage remains unclear. Some studies suggest that only nuclear-localized oxidoreductases can give rise to radical-mediated DNA damage and thus cytotoxicity .
準備方法
Synthetic Routes and Reaction Conditions
Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
反応の種類
チラパザミンは、以下のようなさまざまな種類の化学反応を受けます。
還元: 低酸素条件下では、チラパザミンはラジカルアニオンに還元され、さらに反応してDNAを損傷させる毒性種を生成することができます.
一般的な試薬と条件
主要な生成物
チラパザミンの反応から生成される主要な生成物には、ヒドロキシルラジカルとベンゾトリアジニルラジカルが含まれ、これらのラジカルは化合物のDNA損傷効果の原因となります .
科学的研究の応用
チラパザミンは、以下を含む幅広い科学研究で応用されています。
類似化合物との比較
チラパザミンは、低酸素活性化プロドラッグと呼ばれる化合物のクラスに属します。類似の化合物には以下のようなものがあります。
ミトマイシンC: 低酸素腫瘍細胞を標的とする別の低酸素活性化プロドラッグですが、化学構造と作用機序が異なります.
エボフォスファミド: 低酸素条件下でのみ細胞毒性剤を放出するように設計された、より新しい低酸素活性化プロドラッグ.
これらの化合物と比較して、チラパザミンは、DNAを損傷させることができるさまざまなタイプの反応性種を生成するという点で独特であり、汎用性が高く強力な抗がん剤となっています .
特性
| Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. | |
CAS番号 |
27314-97-2 |
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
1,4-dioxidoquinoxaline-1,4-diium-2-amine |
InChI |
InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |
InChIキー |
WQXRHHGJEKOOOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] |
正規SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |
外観 |
Orange to dark orange-red solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tirapazamine; Tirazone; SR 4233; SR-4233; SR4233; SR259075; SR-259075; SR 259075; WIN 59075; NSC130181. |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
